2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- An isoxazole ring , which is known for its ability to interact with various biological targets.
- A thiophene moiety , contributing to the compound’s lipophilicity and potential interactions with hydrophobic pockets in proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring enhances binding affinity through hydrophobic interactions.
Antimicrobial Activity
Studies have shown that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been reported to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
Compound | Structural Features | Biological Activity |
---|---|---|
3-amino-isoxazole | Isoxazole ring; amino group | Antimicrobial |
4-thiophenecarboxylic acid | Thiophene ring; carboxylic acid | Anti-inflammatory |
5-methyltriazole | Triazole ring; methyl substitution | Antifungal |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. For example, a similar class of compounds demonstrated significant anticancer activity against A549 and C6 tumor cell lines using MTT assays and caspase-3 activation assays . The presence of both isoxazole and thiophene groups may enhance the compound's ability to induce apoptosis in cancer cells.
Study 1: Isoxazole Derivatives
A study focused on the synthesis and biological evaluation of isoxazole derivatives revealed that certain modifications could lead to enhanced anticancer properties. Compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .
Study 2: Thiophene-Based Compounds
Research on thiophene-based compounds indicated their effectiveness as dual inhibitors of cyclooxygenase and lipoxygenase pathways, which are crucial in inflammatory processes. This suggests that incorporating thiophene into drug designs may provide additional therapeutic benefits.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-14(11(2)22-19-10)7-16(20)18-8-13-3-4-15(24-13)17(21)12-5-6-23-9-12/h3-6,9H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJCPEYWZIOZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.